molecular formula C7H11NO3S2 B1375724 1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol CAS No. 1082500-83-1

1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol

Cat. No. B1375724
M. Wt: 221.3 g/mol
InChI Key: QQXIHJDHYGACBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol , also known by its IUPAC name 3-(methylamino)-1-(2-thienyl)-1-propanol , is a chemical compound with the following properties:



  • Molecular Formula : C<sub>8</sub>H<sub>13</sub>NOS

  • Molecular Weight : 221.3 g/mol

  • InChI Code : 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3



Molecular Structure Analysis

The molecular structure of 1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol consists of a thiophene ring (2-thienyl) attached to a propanol group. The presence of the amino group and sulfonyl group adds to its complexity. The arrangement of atoms and functional groups significantly influences its properties and reactivity.



Chemical Reactions Analysis

While detailed chemical reactions involving this compound are not explicitly documented, we can infer potential reactions based on its functional groups:



  • Nucleophilic Substitution : The amino group (NH<sub>2</sub>) could participate in nucleophilic substitution reactions.

  • Sulfonation : The sulfonyl group (SO<sub>2</sub>) may undergo sulfonation reactions.

  • Hydroxylation : The hydroxyl group (OH) in the propanol moiety could be involved in hydroxylation reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the retrieved sources.

  • Boiling Point : Not specified in the retrieved sources.

  • Density : Not specified in the retrieved sources.

  • Solubility : Its solubility in various solvents warrants investigation.


Scientific Research Applications

Gold-Catalyzed Domino Aminocyclization

1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol plays a role in the gold-catalyzed domino aminocyclization/1,3-sulfonyl migration process. This method, which involves the cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols, efficiently produces 1-substituted 3-sulfonyl-1H-pyrroles. The mechanism involves activation of the propargylic alcohol by the Au(I) catalyst, leading to a rare process in gold catalysis - deaurative 1,3-sulfonyl migration (Teo et al., 2013).

β-Adrenergic Blocking Agents Synthesis

This compound has been used in synthesizing derivatives of β-adrenergic blocking agents, which have implications for beta-adrenoreceptor blocking properties. The synthesis involves exploring the structure-activity relationships with reference to the effects of sulfur, sulfoxide, and sulfone groups (Tucker & Coope, 1978).

Synthesis of Tertiary Amines

In corrosion science, tertiary amines, such as 1,3-di-amino-propan-2-ol, have been synthesized from similar compounds for inhibiting carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors (Gao, Liang, & Wang, 2007).

Cardioselectivity in β-Adrenoceptor Blocking

The synthesis of 1-substituted alkylthioamino-3-(aryloxy)propan-2-ols, related to 1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol, has been instrumental in studying the cardioselectivity of beta-adrenoceptor blocking agents. This research contributes to understanding the affinity of these compounds to beta-adrenoreceptors (Rzeszotarski et al., 1979).

Synthesis of Multi-hydroxyl and Sulfonyl Dual-functionalized Room Temperature Ionic Liquids

A series of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids have been synthesized starting from compounds like 1,3-propane sultone. These substances, including those similar to 1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol, may be used for synthesizing other functionalized ionic liquids or ionic liquid-polymers (Zhu et al., 2007).

Safety And Hazards

Safety data for this compound is limited. However, as with any chemical, precautions should be taken:



  • Handling : Use appropriate protective equipment (gloves, goggles, etc.) during handling.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Toxicity : Assess its toxicity and potential health hazards.


Future Directions

Future research should focus on:



  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Structure-Activity Relationships : Understand how structural modifications impact its properties.


properties

IUPAC Name

1-amino-3-thiophen-2-ylsulfonylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S2/c8-4-6(9)5-13(10,11)7-2-1-3-12-7/h1-3,6,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXIHJDHYGACBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol

CAS RN

1082500-83-1
Record name 1-amino-3-(thiophene-2-sulfonyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol
Reactant of Route 2
1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol
Reactant of Route 3
1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol
Reactant of Route 4
1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol
Reactant of Route 5
1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol
Reactant of Route 6
1-Amino-3-(thiophene-2-sulfonyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.